4-(Benzyloxy)-5-bromo-2-chloropyrimidine
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Overview
Description
4-(Benzyloxy)-5-bromo-2-chloropyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of benzyloxy, bromo, and chloro substituents on the pyrimidine ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Nucleophilic substitution:
Halogenation: The bromine and chlorine atoms can be introduced through halogenation reactions using bromine and chlorine sources, respectively. These reactions are often carried out under controlled conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions, purification processes, and waste management to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-bromo-2-chloropyrimidine can undergo various chemical reactions, including:
Substitution reactions: The bromo and chloro substituents can be replaced by other nucleophiles through substitution reactions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling reactions: The benzyloxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions like Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
4-(Benzyloxy)-5-bromo-2-chloropyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-chloropyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into active sites or binding pockets, affecting the normal function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-5-chloro-2-bromopyrimidine
- 4-(Benzyloxy)-2,5-dichloropyrimidine
- 4-(Benzyloxy)-5-iodo-2-chloropyrimidine
Uniqueness
4-(Benzyloxy)-5-bromo-2-chloropyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both bromo and chloro groups, along with the benzyloxy substituent, provides a unique reactivity profile that can be exploited in various chemical reactions and applications. This combination of substituents also allows for selective functionalization and modification, making it a valuable compound in synthetic chemistry and research.
Properties
IUPAC Name |
5-bromo-2-chloro-4-phenylmethoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O/c12-9-6-14-11(13)15-10(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOACTPILUWRCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC=C2Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444151 |
Source
|
Record name | 4-(benzyloxy)-5-bromo-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205672-19-1 |
Source
|
Record name | 4-(benzyloxy)-5-bromo-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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